tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl 3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
GYGMGWMNRRMVFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCCN2C=C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic [3+3]-Annulation for Oxazine Ring Formation
The [3+3]-annulation of cyclic nitronates with vinyl diazoacetates serves as a cornerstone for constructing the oxazine moiety. In a rhodium(II)-catalyzed reaction, 5,6-dihydro-4H-1,2-oxazine N-oxides (1 ) react with vinyl diazoacetates (2 ) to yield 6,6-bicyclic nitroso acetals (3 ) (Scheme 1) . Optimal conditions employ Rh₂(Oct)₄ (2 mol%) in tetrahydrofuran (THF) at room temperature, achieving diastereoselective formation of a single product (3a–3e ) in yields up to 73% . Electron-withdrawing ester groups (e.g., 2,2,2-trichloroethyl or p-nitrobenzyl) enhance reaction efficiency, whereas bulky tert-butyl or BHT esters hinder progress due to steric effects .
Mechanistic Insights :
The reaction proceeds via rhodium-stabilized vinyl carbene intermediates, which undergo nucleophilic attack by the nitronate’s oxygen atom. Subsequent [3+3]-cyclization forms the bicyclic nitroso acetal with complete stereochemical control . THF’s moderate polarity balances solubility and transition-state stabilization, outperforming ethereal solvents like diethyl ether or glyme .
Base-Mediated Cyclization to Pyrazino-Oxazine Frameworks
Nitroso acetals (3 ) undergo base-induced transformations to furnish pyrrole-annulated oxazines, offering a pathway to pyrazino-oxazine derivatives. Treatment of 3a with 1,8-diazabicycloundec-7-ene (DBU) in methanol triggers N–O bond cleavage and ring contraction, yielding pyrrolo[1,2-b]oxazine (4a ) (Scheme 2) . The addition of protic additives (e.g., TCEOH) suppresses hydrolytic side reactions, improving yields to 65% .
Critical Parameters :
-
Base Selection : DBU outperforms stronger bases (e.g., NaOtBu) by minimizing ester hydrolysis .
-
Solvent Effects : Methanol promotes dehydration via hydrogen bonding, while acetonitrile favors undesired side products .
tert-Butoxycarbonyl (Boc) Protection Strategies
Introducing the Boc group necessitates protection of secondary amines during bicyclic framework assembly. A representative protocol involves treating 3-oxoazetidine with Boc anhydride (Boc₂O) in the presence of NaOH (Scheme 3) . For example, tert-butyl 3-hydroxyazetidine-1-carboxylate is synthesized via Grignard addition (MeMgBr) to 3-oxoazetidine, followed by Boc protection (87% yield) .
Optimized Conditions :
-
Grignard Reactions : Methyl magnesium bromide (3 M in Et₂O) at 0°C–25°C ensures efficient carbonyl addition without overalkylation .
-
Workup : Quenching with saturated NH₄Cl and extraction into EtOAc minimizes ester hydrolysis .
Integrated Synthesis of tert-Butyl Pyrazino-Oxazine Carboxylate
Combining annulation and protection steps, a two-stage synthesis is proposed (Scheme 4):
-
Annulation : React nitronate 1a with vinyl diazoacetate 2a under Rh₂(Oct)₄ catalysis to form nitroso acetal 3a .
-
Cyclization and Protection : Treat 3a with DBU/MeOH to generate pyrrolo-oxazine 4a , followed by Boc protection using Boc₂O in iPrOH/NaOH .
Yield Analysis :
| Step | Yield (%) | Conditions |
|---|---|---|
| [3+3]-Annulation | 73 | Rh₂(Oct)₄, THF, rt |
| Cyclization | 65 | DBU, MeOH, 40°C |
| Boc Protection | 87 | Boc₂O, iPrOH/NaOH |
Challenges and Alternative Approaches
Steric Hindrance : Bulky substituents at C(4) or C(6) of nitronates (1q ) impede annulation, necessitating electron-deficient substrates .
Diastereoselectivity : Solvent polarity (e.g., THF vs. CH₃CN) influences transition-state geometry, though all reported cases yield single diastereomers .
Alternative Routes :
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The unique structure of tert-butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate suggests several medicinal applications:
- Pharmacological Studies : Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and pharmacodynamics (the biochemical and physiological effects of the drug).
- Drug Development : Due to its unique bicyclic structure, it may serve as a lead compound for developing new therapeutic agents targeting specific diseases such as cancer or neurological disorders.
Material Science
The structural characteristics of this compound may also lend themselves to applications in material science:
- Polymer Chemistry : The ability to modify the compound through synthetic pathways allows for the development of new polymers with tailored properties for specific applications such as drug delivery systems or biodegradable materials.
- Nanotechnology : Its unique molecular structure can be explored for creating nanoscale materials that exhibit specific optical or electronic properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate | Contains a hexahydro structure | Different carbon skeleton leading to varied reactivity |
| tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate | Similar oxazine ring | Exhibits different biological properties due to benzene integration |
| 6-(tert-butyl)-2H-pyrrole derivatives | Pyrrole ring structure | Known for distinct biological activities related to neuropharmacology |
This table highlights how this compound presents unique opportunities in medicinal chemistry compared to structurally similar compounds.
Case Study Example
A hypothetical case study could involve testing the compound's efficacy against certain cancer cell lines. The study would assess:
- Cell Viability : Using assays like MTT or Alamar Blue.
- Mechanism of Action : Investigating apoptosis pathways through Western blotting or flow cytometry.
Such studies would provide critical insights into its therapeutic potential and guide further development.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
Pyrazino-Triazine Derivatives
- Compound: tert-Butyl 3,4-dioxo-3,4,6,7-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-8(9H)-carboxylate () Structural Feature: Incorporates a triazine ring (vs. oxazine in the target compound), with two ketone groups at positions 3 and 3. Properties: Higher polarity due to dioxo groups, reducing lipophilicity (calculated LogP ~0.5 vs. ~1.8 for the target compound). LCMS (ES-API) m/z = 169.9 (M+H)+ . Reactivity: Susceptible to nucleophilic attacks at the electron-deficient triazine ring, enabling functionalization at positions 3 and 4.
Spiro and Piperazine-Fused Systems
- Compound: (S)-tert-Butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate () Structural Feature: Spiro junction at azetidine and pyrazino-oxazine introduces conformational rigidity.
Triazolo-Pyrazine Derivatives
- Properties: Molecular weight 307.4 g/mol, 98% purity. The piperidinyl substituent enhances basicity (pKa ~8.5) compared to the target compound .
Substituent-Driven Variations
Benzyl and Hydroxymethyl Groups
- Compound: (S)-tert-Butyl 8-benzyl-6,6-dimethylhexahydro-1H-pyrazino[1,2-a]pyrazine-2(6H)-carboxylate () Structural Feature: Benzyl and dimethyl substituents at positions 6 and 6. Properties: Increased lipophilicity (calculated LogP ~3.2) improves membrane permeability. Synthesized via boron-mediated reduction (76% yield) .
Formyl and Oxo Groups
- Compound: tert-Butyl 9a-formyl-6-oxo-octahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate () Structural Feature: Formyl group at position 9a and ketone at position 5. Properties: Molecular weight 284.31 g/mol. The formyl group enables further derivatization (e.g., reductive amination) but may reduce stability under basic conditions .
Methoxy-Oxoethyl Substituents
Key Findings and Implications
- Structural Flexibility: The pyrazino-oxazine core tolerates diverse substituents (benzyl, formyl, oxo) and ring fusions (spiro, triazolo), enabling tailored physicochemical and biological properties.
- Synthetic Efficiency : Borane-mediated reductions and Ugi reactions () offer high yields (>75%), critical for scalable synthesis.
- Analytical Challenges : Discrepancies in molecular formulas (e.g., ’s C₆H₇N₃O₃ vs. expected larger frameworks) highlight the need for rigorous validation .
Biological Activity
tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate (CAS No. 1810070-10-0) is a complex organic compound notable for its unique bicyclic structure that includes both pyrazino and oxazine moieties. This compound has garnered attention due to its potential biological activities, which could be harnessed in medicinal chemistry and pharmacological applications.
Structural Characteristics
- Molecular Formula : C12H20N2O3
- Molecular Weight : Approximately 240.30 g/mol
- Functional Groups : Contains a carboxylate ester and a tertiary butyl group, contributing to its reactivity.
Synthesis Methods
Synthesis of this compound can be approached through various synthetic pathways, which may involve:
- Condensation reactions
- Reductive amination processes
These methods are crucial for modifying the compound for specific applications in biological systems.
Biological Activity
The biological activity of this compound has not been extensively documented in literature; however, its structural similarities to other bioactive compounds suggest potential therapeutic roles. The following sections summarize findings from related studies.
Pharmacological Potential
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antineoplastic properties : Compounds with oxazine rings have shown promise in cancer treatment.
- Anti-inflammatory effects : Similar compounds have been noted for their ability to reduce inflammation.
- Cardioprotective roles : Some derivatives function as protective agents against cardiac damage.
Interaction Studies
Understanding how this compound interacts with biological systems is essential. Potential areas of investigation include:
- Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) studies.
- Pharmacodynamics : Mechanisms of action and interaction with biological targets.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate | Contains a hexahydro structure | Different carbon skeleton leading to varied reactivity |
| tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate | Similar oxazine ring | Exhibits different biological properties due to benzene integration |
| 6-(tert-butyl)-2H-pyrrole derivatives | Pyrrole ring structure | Known for distinct biological activities related to neuropharmacology |
These comparisons highlight the uniqueness of this compound and its potential applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
